Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O6S/c1-6-33-22(29)26-9-7-25(8-10-26)17(19-20(28)27-21(34-19)23-13(2)24-27)14-11-15(30-3)18(32-5)16(12-14)31-4/h11-12,17,28H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPCOUGTVBODMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be involved in neuroprotection and anti-neuroinflammatory pathways. The compound has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. These targets play a crucial role in the inflammatory response and neuronal damage in neurodegenerative diseases.
Mode of Action
The compound interacts with its targets by inhibiting the production of NO and TNF-α, key mediators of inflammation. Additionally, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound may exert its neuroprotective effects by modulating ER stress and apoptosis pathways.
Biochemical Pathways
The compound affects several biochemical pathways related to neuroprotection and anti-inflammation. It inhibits the NF-kB inflammatory pathway, a key regulator of immune and inflammatory responses. It also modulates ER stress pathways, which are implicated in the pathogenesis of various neurodegenerative diseases.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity. It reduces the production of inflammatory mediators NO and TNF-α, and decreases the expression of ER stress and apoptosis markers. These molecular and cellular effects contribute to the compound’s potential as a neuroprotective and anti-neuroinflammatory agent.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with targets. Temperature can also influence the compound’s stability and reaction rates
Biological Activity
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and various functional groups that may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 445.5 g/mol. The presence of thiazole and triazole moieties is particularly significant as these structures are often associated with diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing piperazine and thiazole moieties exhibit various antimicrobial activities . For instance, derivatives similar to this compound have shown effectiveness against different bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects . Compounds with similar configurations have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation.
Anticancer Properties
Emerging studies indicate that derivatives of triazole-thiazole structures may possess anticancer properties . For example, certain triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds favorably to key biological targets such as sterol 14α-demethylase (CYP51), suggesting a potential mechanism for its antifungal activity .
- In Vivo Studies : Preliminary in vivo studies demonstrated that the compound could reduce tumor growth in animal models when administered at specific dosages, supporting its potential as an anticancer agent .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar thiazole and triazole structures exhibit significant antimicrobial properties. Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate may demonstrate effectiveness against various bacterial strains due to its structural characteristics that enhance membrane permeability and target bacterial enzymes .
Anti-inflammatory Properties
The compound's structural features suggest it may possess anti-inflammatory effects. Preliminary studies indicate that derivatives of thiazolo-triazoles can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers in cellular models.
Anticancer Potential
Compounds containing piperazine rings have shown promise in anticancer research. For instance, certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. This compound could be explored for similar applications due to its ability to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the piperazine ring.
- Introduction of the thiazolo-triazole moiety.
- Functionalization with the trimethoxyphenyl group.
Detailed characterization methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Table: Summary of Biological Activities
Q & A
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., tubulin) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) post-treatment .
What methodologies are suitable for optimizing this compound’s ADMET properties?
Advanced Research Question
- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance aqueous solubility .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis) .
- Toxicity : Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (3D spheroid models) .
How can computational modeling enhance the design of derivatives with improved efficacy?
Advanced Research Question
- Molecular Dynamics Simulations : Analyze conformational stability of the piperazine-thiazolo-triazole scaffold in solvent .
- QSAR Models : Train models using bioactivity data from analogs to predict IC₅₀ values for new derivatives .
- Free Energy Perturbation (FEP) : Estimate binding energy changes upon substituent modifications .
What experimental controls are critical for ensuring reproducibility in biological assays?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
